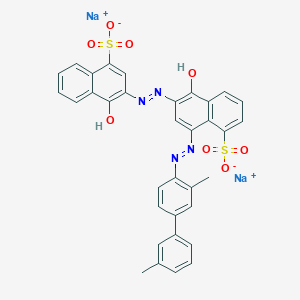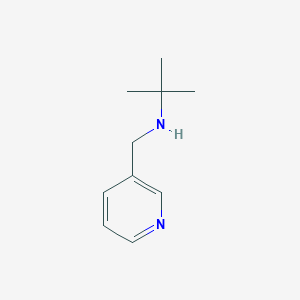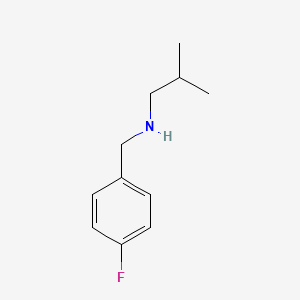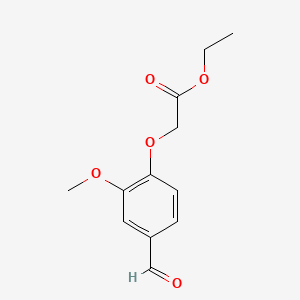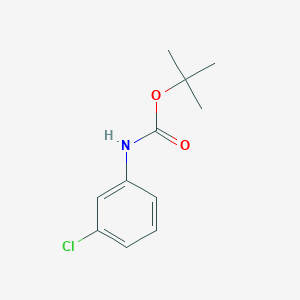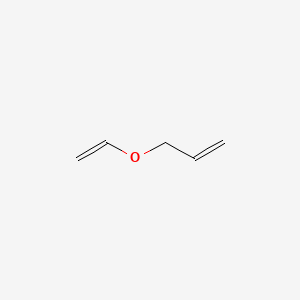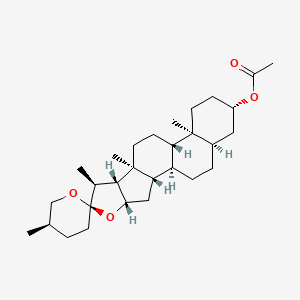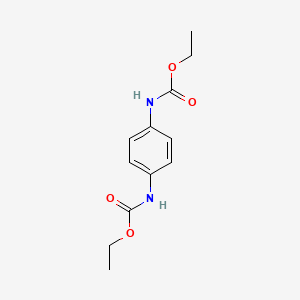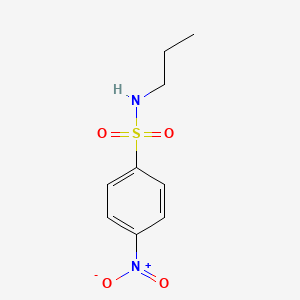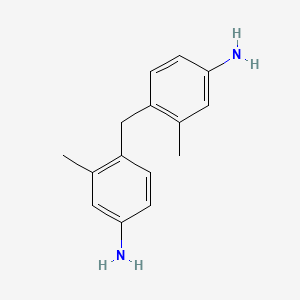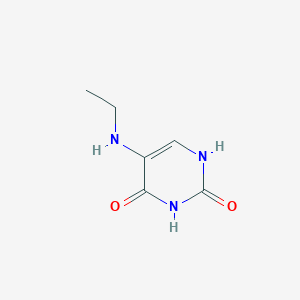![molecular formula C8H9N3O2 B1594510 1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 46155-89-9](/img/structure/B1594510.png)
1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Übersicht
Beschreibung
“1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a chemical compound that has been studied for its potential utility in various fields. It is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds, which are known to play a significant role in medicinal chemistry . The pyrrolo[2,3-d]pyrimidine skeleton is present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method reported a Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is complex and detailed. It is derived from the pyrrolo[2,3-d]pyrimidine class of compounds .
Chemical Reactions Analysis
The chemical reactions involving “1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” are complex and involve multiple steps. For example, the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine involves several steps, including selective N-alkylation and a Pd-catalyzed Sonogashira coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” are complex. For example, one study reported that a related compound had a melting point of greater than 300°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is utilized in the synthesis of various heterocyclic compounds. For instance, it reacts with 1,3-diketones to form pyrrolopyridazine diones, highlighting its utility in creating π-electron rich pyrrole rings (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003) (Tsupak et al., 2003). Additionally, the regioselective synthesis of pyrano and furo pyrimidine diones from 1,3-dimethyl variants indicates its versatility in heterocyclic chemistry (Majumdar & Das, 1997) (Majumdar & Das, 1997).
Synthesis of Polynuclear Heterocyclic Systems
The compound is a key precursor in synthesizing polynuclear heterocyclic systems. For instance, electrophilic substitution reactions enable the creation of various pyrimido and pyrrolo derivatives (Tsupak & Shevchenko, 2006) (Tsupak & Shevchenko, 2006). This reveals its potential for creating complex molecular structures in pharmaceuticals and materials science.
Crystallographic Studies
The compound's crystal structures have been analyzed to understand its bonding and molecular interactions. For instance, studies have investigated the hydrogen bonding and pi-pi stacking interactions in its derivatives (Trilleras et al., 2009) (Trilleras et al., 2009). This research is crucial for designing molecules with specific properties in drug design and materials engineering.
Catalytic and Reactive Properties
Research shows that the compound can be catalytically transformed into various cations, demonstrating its reactive properties (Tsupak, Gavrilenko, & Kostrub, 2009) (Tsupak, Gavrilenko, & Kostrub, 2009). This property is essential for synthetic chemistry, where such transformations are crucial for creating new compounds.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-5-3-4-9-6(5)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSXPKZIKMPZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196744 | |
| Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
CAS RN |
46155-89-9 | |
| Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046155899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


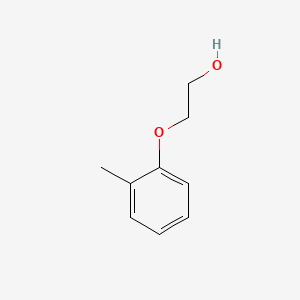
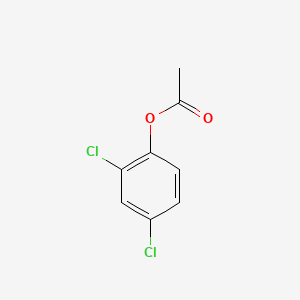
![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)
